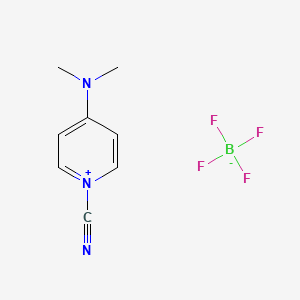

1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate

Cat. No. B1242809

M. Wt: 234.99 g/mol

InChI Key: MBLVMDCQDCVKNE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08697643B2

Procedure details

This example describes a generalized method for making insulin-glycogen conjugates using cyanodimethylamino-pyridinium tetrafluoroborate (CDAP) as a coupling agent. This synthesis was used to prepare various insulin-glycogen conjugates that are described in later Examples. The inventors have found that this method produces increased insulin loading as compared to the CNBr method of Example 2. Briefly, 8.0 g of glycogen is dissolved in 160 ml of 25 mM HEPES, 0.15 M NaCl, pH 9.0. 2.4-12.0 mL of a 1.0M CDAP solution in DMSO is added dropwise to the glycogen solution at 0° C. After stirring for 1 minute, a volume equal to that of the CDAP solution consisting of 0.2M triethylamine (TEA) is added dropwise over one minute. At this time, the pH of the reaction solution is adjusted to 9.0 using 1.2N HCl. Then, 80-2000 ml of a 10 mg/ml insulin solution in a 20 mM HEPES (pH 9.0) solution is added over the next three minutes and the pH adjusted again to 9.0 using 0.3N NaOH. Finally, in some cases 1.6 ml of a 100 mg/ml glycine solution in 100 mM HEPES buffer containing 0.15M NaCl (pH 9.0) can be added. In other cases, amine-functionalized sugars such as mannosamine, glucosamine, and other glucose or mannose-containing sugars. The inventors have found that the addition of the glycine step increases the solubility of the conjugate. The entire reaction mixture is slowly stirred at room temperature overnight.

[Compound]

Name

glycogen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

sugars

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

cyanodimethylamino-pyridinium tetrafluoroborate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

glycogen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

glycogen

Quantity

8 g

Type

reactant

Reaction Step Twelve

Name

CDAP

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

glycogen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

Identifiers

|

REACTION_CXSMILES

|

[F:1][B-:2]([F:5])([F:4])[F:3].C([C:8]1C=CC=[CH:10][N+:9]=1N(C)C)#N.[N:17]#[C:18]Br.[Na+].[Cl-].Cl.[OH-].[Na+].NCC(O)=O.OC1O[C@H:38]([CH2:40]O)[C@@H:36](O)[C@H:34](O)[C@@H:32]1[NH2:33].OC1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1N.O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O=C[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O>C1N(CCO)CCN(CCS(O)(=O)=O)C1.CS(C)=O.C(N(CC)CC)C>[B-:2]([F:5])([F:4])([F:3])[F:1].[CH3:8][N:9]([C:36]1[CH:34]=[CH:32][N+:33]([C:18]#[N:17])=[CH:40][CH:38]=1)[CH3:10] |f:0.1,3.4,6.7,16.17|

|

Inputs

Step One

[Compound]

|

Name

|

glycogen

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

Step Five

[Compound]

|

Name

|

amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1[C@@H](N)[C@@H](O)[C@H](O)[C@H](O1)CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1[C@H](N)[C@@H](O)[C@H](O)[C@H](O1)CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

[Compound]

|

Name

|

sugars

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

cyanodimethylamino-pyridinium tetrafluoroborate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

F[B-](F)(F)F.C(#N)C1=[N+](C=CC=C1)N(C)C

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCC(=O)O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CN(CCN1CCO)CCS(=O)(=O)O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Ten

[Compound]

|

Name

|

glycogen

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#CBr

|

Step Twelve

[Compound]

|

Name

|

glycogen

|

|

Quantity

|

8 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

160 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CN(CCN1CCO)CCS(=O)(=O)O

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Cl-]

|

Step Fourteen

|

Name

|

CDAP

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

F[B-](F)(F)F.C(#N)C1=[N+](C=CC=C1)N(C)C

|

[Compound]

|

Name

|

glycogen

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Fifteen

|

Name

|

CDAP

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

F[B-](F)(F)F.C(#N)C1=[N+](C=CC=C1)N(C)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for 1 minute

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produces

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

increased insulin loading

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added dropwise over one minute

|

|

Duration

|

1 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

can be added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

increases the solubility of the conjugate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The entire reaction mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

is slowly stirred at room temperature overnight

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |